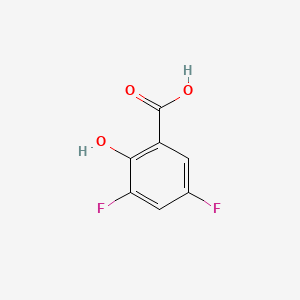

3,5-Difluoro-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

3,5-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPCNALAXFNOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447178 | |

| Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84376-20-5 | |

| Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of salicylic acid derivatives. One common method is the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure better control over reaction parameters and yield. The choice of fluorinating agents and solvents can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted derivatives like 3,5-diamino-2-hydroxybenzoic acid.

Esterification: Formation of esters such as methyl 3,5-difluoro-2-hydroxybenzoate.

Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

3,5-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to salicylic acid.

Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to salicylic acid, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- Density : 1.6 g/cm³

- Melting Point : 187–191°C

- Boiling Point : 276.6°C at 760 mmHg

- LogP (Partition Coefficient) : 3.05, indicating moderate hydrophobicity

- Hydrogen Bonding: Two hydrogen bond donors and three acceptors, with a polar surface area of 35.53 Ų .

Comparison with Structurally Similar Compounds

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid

5-Bromo-2,4-difluorobenzoic Acid

3,5-Difluorobenzoic Acid

4,5-Difluoro-2-hydroxybenzoic Acid

Biological Activity

3,5-Difluoro-2-hydroxybenzoic acid (DFHBA) is an organic compound with the molecular formula CHFO and a molecular weight of 174.10 g/mol. It is a derivative of salicylic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This modification significantly influences its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis

The synthesis of DFHBA typically involves the fluorination of salicylic acid derivatives. A common method includes the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Industrial production may utilize continuous flow reactors to optimize reaction parameters and yield.

DFHBA exhibits biological activity primarily through its interaction with specific molecular targets, particularly enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Notably, DFHBA may inhibit cyclooxygenase (COX) enzymes, similar to salicylic acid, thereby exerting anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that DFHBA possesses anti-inflammatory and analgesic properties akin to other salicylic acid derivatives. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory pathways.

Cytotoxicity

The cytotoxic effects of DFHBA have not been extensively studied; however, derivatives of salicylic acid often exhibit low toxicity against normal cell lines while maintaining efficacy against cancerous cells. This suggests that DFHBA could be a candidate for further exploration in anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFHBA, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-4-hydroxybenzoic acid | Fluorine at position 2 | Moderate anti-inflammatory properties |

| 3,5-Dihydroxybenzoic acid | Hydroxyl groups at positions 3 and 5 | Antioxidant and anti-inflammatory effects |

| 2,5-Dihydroxybenzoic acid | Hydroxyl groups at positions 2 and 5 | Antimicrobial activity |

| 3,6-Difluoro-2-hydroxybenzoic acid | Fluorine at positions 3 and 6 | Potentially enhanced lipophilicity and enzyme inhibition |

DFHBA is unique due to the specific positioning of fluorine atoms, enhancing its stability and lipophilicity compared to other derivatives.

Case Studies

While direct case studies on DFHBA are scarce, related research has highlighted its potential:

- Enzyme Inhibition : Studies have shown that compounds similar to DFHBA can inhibit COX enzymes effectively, leading to reduced inflammation in experimental models.

- Antimicrobial Efficacy : Research on salicylic acid derivatives indicates that modifications like fluorination can improve antibacterial properties against resistant strains.

- Cytotoxic Effects : Investigations into structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-difluoro-2-hydroxybenzoic acid with high purity?

The compound is typically synthesized via electrophilic fluorination of 2-hydroxybenzoic acid derivatives. Fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at 20–50°C yield moderate to high purity (60–85%) . Key parameters include stoichiometric control of fluorinating agents (2.2–2.5 equivalents for di-substitution) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : NMR is critical for confirming fluorination positions (δ ≈ -110 to -125 ppm for aromatic fluorines). NMR resolves hydroxyl protons (δ ≈ 10–12 ppm) and aromatic protons (δ ≈ 6.8–7.5 ppm) .

- X-ray crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Hydrogen bonding between the hydroxyl and carboxyl groups often stabilizes the lattice, with typical space groups like .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (m/z ≈ 174.10 [M-H]⁻) .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the compound’s reactivity in carboxylate-directed coupling reactions?

The fluorine atoms at C3 and C5 create electron-deficient aromatic rings, enhancing electrophilic substitution at the C4 position. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh) catalysts and mild bases (KCO) in DMF/HO at 80°C. The hydroxyl group at C2 can act as a directing group but may require protection (e.g., methyl ethers) to prevent side reactions .

Q. What strategies mitigate discrepancies in bioactivity data across enzyme inhibition studies?

Fluorine’s electron-withdrawing effects enhance binding to enzymes like cyclooxygenase (COX) or kinases, but inconsistent IC values may arise from:

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation.

- Assay conditions : Standardize pH (7.4 buffer) and temperature (25–37°C) to mimic physiological environments.

- Control experiments : Compare with non-fluorinated analogs (e.g., 2-hydroxybenzoic acid) to isolate fluorine-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- DFT calculations : Predict pKa (≈2.8 for the carboxyl group) and logP (≈1.5) to optimize lipophilicity .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Fluorine atoms often form halogen bonds with Arg120 or Tyr355 residues, improving binding affinity .

Data Contradictions and Reproducibility

Q. Why do fluorination yields vary significantly across reported syntheses?

Discrepancies arise from:

- Reagent quality : Selectfluor® purity (>98%) is critical; lower grades introduce competing side reactions.

- Solvent drying : Residual water in acetonitrile reduces fluorination efficiency.

- Scale effects : Continuous-flow reactors improve reproducibility at larger scales by maintaining consistent temperature and mixing .

Q. How can researchers resolve conflicting crystallographic data on hydrogen bonding networks?

Multi-temperature crystallography (100–298 K) and Hirshfeld surface analysis (CrystalExplorer) differentiate static vs. dynamic disorder. For example, the hydroxyl-carboxyl hydrogen bond (O–H···O ≈ 1.8 Å) is robust, while solvent interactions (e.g., ethanol) may introduce variability .

Methodological Recommendations

- Synthetic protocols : Include in situ NMR to monitor reaction progress .

- Purification : Use preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) for challenging separations .

- Bioassays : Pair enzymatic studies with cellular models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.